molecular formula C17H24N2O7S B12700846 7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid CAS No. 91375-95-0

7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid

Cat. No.: B12700846
CAS No.: 91375-95-0
M. Wt: 400.4 g/mol
InChI Key: XVWPQVQSYQEFTA-UHFFFAOYSA-N
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Description

7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazinone core linked to a hydroxypropoxy and butan-2-ylamino group, and is often studied for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazinone ring.

    Attachment of the Hydroxypropoxy Group: This is achieved through a nucleophilic substitution reaction, where the hydroxypropoxy group is introduced to the benzothiazinone core.

    Introduction of the Butan-2-ylamino Group: This step involves the reaction of the intermediate compound with butan-2-ylamine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-2,3-diphenyl-4H-chromen-4-one
  • 7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one

Uniqueness

Compared to similar compounds, 7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

91375-95-0

Molecular Formula

C17H24N2O7S

Molecular Weight

400.4 g/mol

IUPAC Name

7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid

InChI

InChI=1S/C15H22N2O3S.C2H2O4/c1-3-10(2)16-7-11(18)8-20-12-4-5-13-14(6-12)21-9-15(19)17-13;3-1(4)2(5)6/h4-6,10-11,16,18H,3,7-9H2,1-2H3,(H,17,19);(H,3,4)(H,5,6)

InChI Key

XVWPQVQSYQEFTA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(COC1=CC2=C(C=C1)NC(=O)CS2)O.C(=O)(C(=O)O)O

Origin of Product

United States

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